1'-Ethyl-1',4'-dihydro-2,3'-biquinoline-4'-carbonitrile
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Overview
Description
1’-ETHYL-1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL-4’-CARBONITRILE is a complex organic compound with the molecular formula C21H17N3 and a molecular weight of 311.39 g/mol . This compound is part of the biquinoline family, which is known for its diverse applications in various fields of science and industry.
Preparation Methods
The synthesis of 1’-ETHYL-1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL-4’-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the condensation of quinoline derivatives under specific reaction conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, scaling up the laboratory procedures to meet commercial demands.
Chemical Reactions Analysis
1’-ETHYL-1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL-4’-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to produce dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1’-ETHYL-1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL-4’-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1’-ETHYL-1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL-4’-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1’-ETHYL-1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL-4’-CARBONITRILE can be compared with other similar compounds in the biquinoline family, such as:
1’-BENZYL-1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL-4’-CARBONITRILE: This compound has a benzyl group instead of an ethyl group, leading to different chemical and biological properties.
1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL: This compound lacks the ethyl and carbonitrile groups, resulting in distinct reactivity and applications.
The uniqueness of 1’-ETHYL-1’,4’-DIHYDRO-(2,3’)BIQUINOLINYL-4’-CARBONITRILE lies in its specific structural features, which confer unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C21H17N3 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-ethyl-3-quinolin-2-yl-4H-quinoline-4-carbonitrile |
InChI |
InChI=1S/C21H17N3/c1-2-24-14-18(17(13-22)16-8-4-6-10-21(16)24)20-12-11-15-7-3-5-9-19(15)23-20/h3-12,14,17H,2H2,1H3 |
InChI Key |
YHJMLNDBAHERDL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(C2=CC=CC=C21)C#N)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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